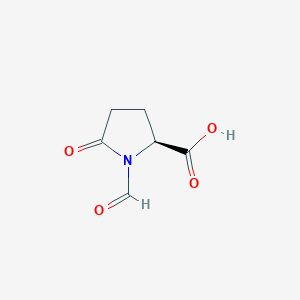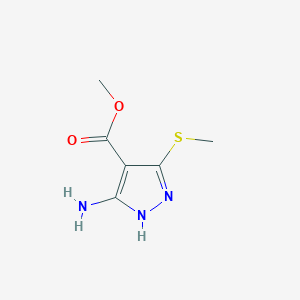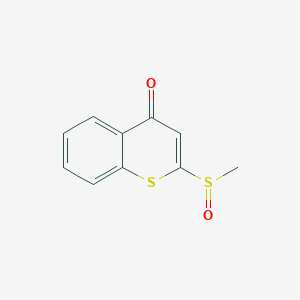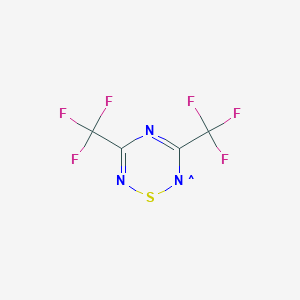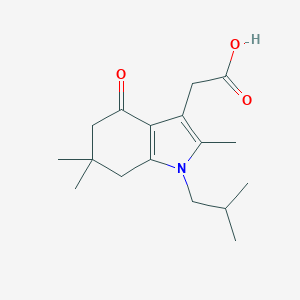![molecular formula C11H12ClNO2 B044379 N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide CAS No. 124958-83-4](/img/structure/B44379.png)
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a derivative of the widely used reagent, N-methylformamide (NMF), and has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is believed to act as a covalent modifier of lysine residues in proteins, forming a stable adduct through the formation of a thioether bond. This modification can lead to changes in protein structure and function, and has been shown to affect a variety of cellular processes, including transcription, DNA repair, and apoptosis.
Biochemische Und Physiologische Effekte
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets and experimental conditions. In some cases, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been shown to inhibit protein activity, while in others it has been shown to enhance activity. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has also been shown to induce changes in protein conformation and stability, which can have downstream effects on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide in scientific research is its ability to selectively modify lysine residues in proteins, allowing for the study of specific protein targets. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is also relatively easy to synthesize and can be used in a variety of experimental settings. However, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide does have some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide. One area of interest is the development of more selective and potent derivatives of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide for use in drug design and development. Additionally, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide could be used in the study of various disease states, including cancer and neurodegenerative disorders, to better understand the role of protein acetylation in these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide and its potential applications in scientific research.
Synthesemethoden
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide can be synthesized through a multi-step process involving the reaction of 2-chloroacetyl-5-methylphenyl isocyanate with N-methylformamide. This reaction yields N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide as a white crystalline solid that is soluble in many organic solvents.
Wissenschaftliche Forschungsanwendungen
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug design. One of the primary uses of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is in the study of protein acetylation, a post-translational modification that plays a crucial role in regulating cellular processes. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has also been used as a reagent in the synthesis of various compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
124958-83-4 |
|---|---|
Produktname |
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide |
Molekularformel |
C11H12ClNO2 |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
N-[2-(2-chloroacetyl)-5-methylphenyl]-N-methylformamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-3-4-9(11(15)6-12)10(5-8)13(2)7-14/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
XDAONUGJWVXVTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N(C)C=O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N(C)C=O |
Synonyme |
Formamide, N-[2-(chloroacetyl)-5-methylphenyl]-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



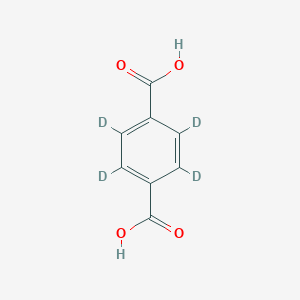
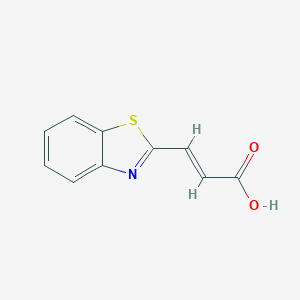
![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)
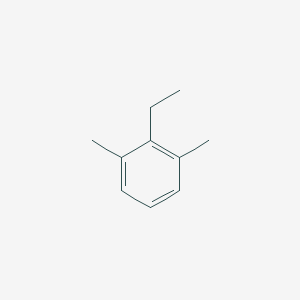
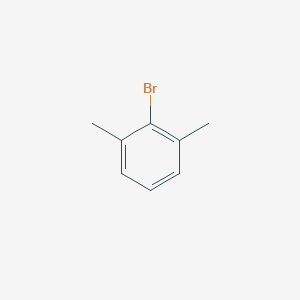
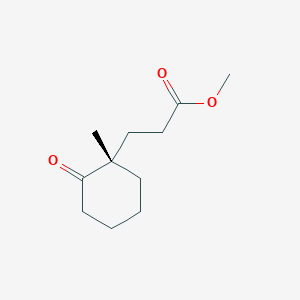
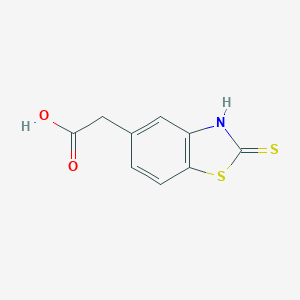
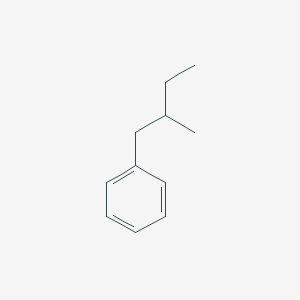
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
